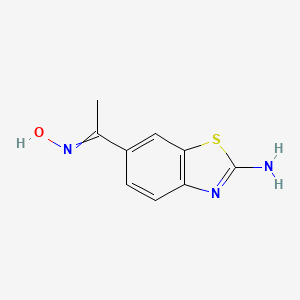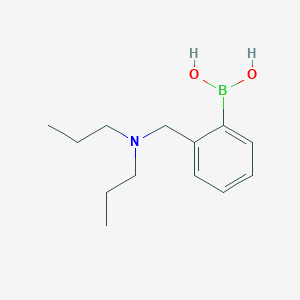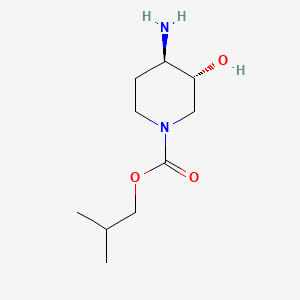![molecular formula C9H21ClN2 B11820890 4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B11820890.png)
4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H20N2·HCl. It is a derivative of cyclohexanamine, where the amine group is substituted with a dimethylaminomethyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride typically involves the following steps:
Starting Material: Cyclohexanone is used as the starting material.
Reductive Amination: Cyclohexanone undergoes reductive amination with formaldehyde and dimethylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Applications De Recherche Scientifique
4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets. The dimethylaminomethyl group enhances its ability to interact with biological receptors, leading to various physiological effects. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and other signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Methylamino)methyl]cyclohexan-1-amine;hydrochloride
- 4-[(Ethylamino)methyl]cyclohexan-1-amine;hydrochloride
- 4-[(Propylamino)methyl]cyclohexan-1-amine;hydrochloride
Uniqueness
4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride is unique due to the presence of the dimethylaminomethyl group, which imparts distinct chemical and biological properties. This substitution enhances its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H21ClN2 |
|---|---|
Poids moléculaire |
192.73 g/mol |
Nom IUPAC |
4-[(dimethylamino)methyl]cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-11(2)7-8-3-5-9(10)6-4-8;/h8-9H,3-7,10H2,1-2H3;1H |
Clé InChI |
RETXVYHZWXRHFR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1CCC(CC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine](/img/structure/B11820811.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]hept-5-enoic acid](/img/structure/B11820834.png)
![1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime](/img/structure/B11820838.png)
![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalate](/img/structure/B11820841.png)
![rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid](/img/structure/B11820843.png)

![1,2-Ethanediamine, N1-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-](/img/structure/B11820851.png)






